molecular formula C26H22ClNO5 B11385780 6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11385780
M. Wt: 463.9 g/mol
InChI Key: QANAPZVUONELND-UHFFFAOYSA-N
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Description

6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chloro group, a dimethoxybenzyl group, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro group: Chlorination reactions are used to introduce the chloro group at the desired position.

    Attachment of the dimethoxybenzyl group: This step involves the use of a benzylation reaction to attach the dimethoxybenzyl group.

    Addition of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:

These compounds share structural similarities but differ in specific functional groups and overall structure, which can lead to differences in their chemical and biological properties

Properties

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

6-chloro-9-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H22ClNO5/c1-30-22-9-8-16(10-23(22)31-2)13-28-14-20-25-19(11-21(27)26(20)32-15-28)18(12-24(29)33-25)17-6-4-3-5-7-17/h3-12H,13-15H2,1-2H3

InChI Key

QANAPZVUONELND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C(=CC(=O)O4)C5=CC=CC=C5)OC

Origin of Product

United States

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